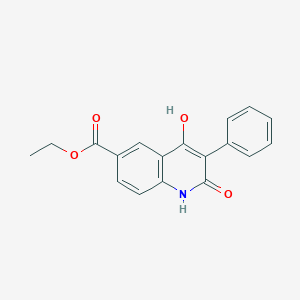
ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate is a quinoline derivative known for its diverse biological and pharmacological activities. This compound belongs to the class of 4-hydroxy-2-quinolones, which are valuable in drug research and development due to their interesting pharmaceutical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate typically involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . This reaction is carried out under specific conditions to ensure the formation of the desired quinoline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves scalable and efficient synthetic methodologies that can be adapted for large-scale production. These methods often focus on optimizing yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, leading to the formation of different derivatives.
Reduction: Reduction reactions can alter the functional groups attached to the quinoline core.
Substitution: Substitution reactions, particularly at the quinoline nitrogen or the phenyl ring, can produce a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it valuable for studying cellular processes and developing new therapeutic agents.
Medicine: Due to its pharmacological properties, it is explored for potential use in treating various diseases, including infections and cancer.
Industry: The compound’s unique chemical properties make it useful in developing new materials and industrial processes
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate can be compared with other similar compounds, such as:
4-hydroxy-2-quinolones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Quinolone antibiotics: Compounds like ciprofloxacin have similar quinoline cores but are used primarily for their antimicrobial properties
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-2-23-18(22)12-8-9-14-13(10-12)16(20)15(17(21)19-14)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,19,20,21) |
InChI Key |
LUWRJKMFRXUZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(=C2O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















